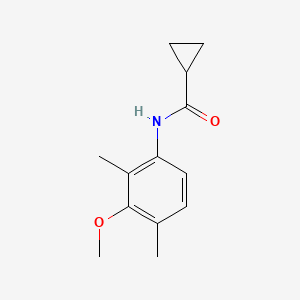
N-(3-methoxy-2,4-dimethylphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxy-2,4-dimethylphenyl)cyclopropanecarboxamide, also known as MDPCA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. MDPCA belongs to the class of cyclopropane carboxamide derivatives, which have been studied for their analgesic and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of N-(3-methoxy-2,4-dimethylphenyl)cyclopropanecarboxamide is not fully understood. However, it is believed that this compound exerts its analgesic and anti-inflammatory effects by modulating the activity of certain receptors in the body, such as the mu-opioid receptor and the cannabinoid receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal studies. These effects include reducing pain sensitivity, decreasing inflammation, and altering the levels of certain neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methoxy-2,4-dimethylphenyl)cyclopropanecarboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to fully assess its potential therapeutic properties.
Orientations Futures
There are several future directions for research on N-(3-methoxy-2,4-dimethylphenyl)cyclopropanecarboxamide. One potential direction is to further investigate its mechanism of action, which could lead to the development of more potent and selective analogs. Another direction is to study its potential use in treating other conditions, such as anxiety and depression. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of N-(3-methoxy-2,4-dimethylphenyl)cyclopropanecarboxamide involves the reaction between 3-methoxy-2,4-dimethylbenzoyl chloride and cyclopropanecarboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain a white crystalline powder.
Applications De Recherche Scientifique
N-(3-methoxy-2,4-dimethylphenyl)cyclopropanecarboxamide has been studied for its potential therapeutic properties in various scientific research studies. One such study showed that this compound has analgesic effects in mice, suggesting its potential use as a pain reliever. Another study demonstrated that this compound has anti-inflammatory effects in rats, indicating its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
N-(3-methoxy-2,4-dimethylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-8-4-7-11(9(2)12(8)16-3)14-13(15)10-5-6-10/h4,7,10H,5-6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISULNZPMHGXWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C2CC2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
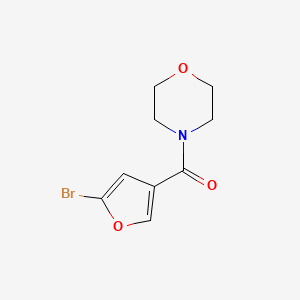
![4-[2-(4-Fluorophenyl)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B7503038.png)
![3-bromo-N-methyl-N-[(2-nitrophenyl)methyl]benzamide](/img/structure/B7503042.png)
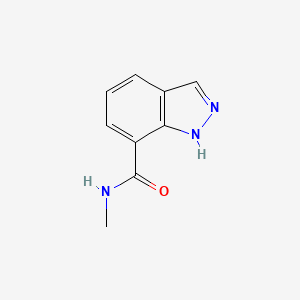
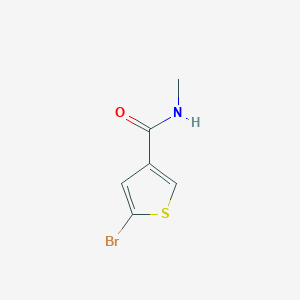

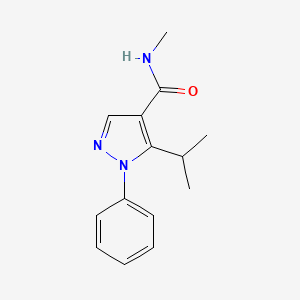
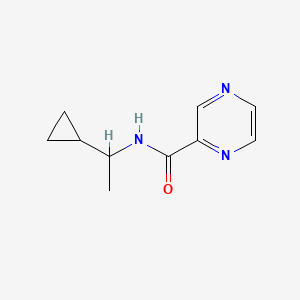
![2-[4-[[2-(Phenoxymethyl)benzoyl]amino]phenyl]acetic acid](/img/structure/B7503091.png)
![2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid](/img/structure/B7503094.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7503104.png)
![2-[2-(2,3-dihydro-1H-indene-5-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid](/img/structure/B7503106.png)
![Azetidin-1-yl-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]methanone](/img/structure/B7503111.png)

